molecular formula C18H18BrFN2O B3458114 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine

1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine

Cat. No. B3458114
M. Wt: 377.2 g/mol
InChI Key: GWGSOMMOFVPKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine, also known as BBFP, is a chemical compound that belongs to the class of piperazine derivatives. BBFP has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has also been shown to modulate the activity of various ion channels, such as the NMDA receptor, which may contribute to its effects on neurological disorders.

Advantages and Limitations for Lab Experiments

1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for dopamine and serotonin receptors, which makes it a useful tool for studying the role of these receptors in various biological processes. However, 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine also has limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine. One direction is to further investigate its potential therapeutic applications in neurological disorders, such as schizophrenia and bipolar disorder. Another direction is to explore its potential use in the treatment of other disorders, such as anxiety and depression. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine and its effects on various neurotransmitter systems.

Scientific Research Applications

1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. 1-(3-bromobenzyl)-4-(2-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of various neurological disorders, such as schizophrenia and bipolar disorder.

properties

IUPAC Name

[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGSOMMOFVPKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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